Tert-butyl 3,3-difluoro-4-piperazin-1-yl-piperidine-1-carboxylate

Lipophilicity Drug-likeness Physicochemical profiling

Sourcing a bifunctional building block with validated performance in clinical-stage PROTACs is challenging. This compound is the direct Boc-protected precursor of the linker used in CFT8634 (BRD9 degrader, DC₅₀ = 2.7 nM). - The gem-difluoro motif reduces piperidine pKa by ~3 units, critical for oral bioavailability. - High intrinsic microsomal stability avoids the metabolic lability of 3,3-difluoroazetidine. - Orthogonal Boc/free piperazine NH enables efficient, parallel diversification.

Molecular Formula C14H25F2N3O2
Molecular Weight 305.36 g/mol
Cat. No. B13914331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3,3-difluoro-4-piperazin-1-yl-piperidine-1-carboxylate
Molecular FormulaC14H25F2N3O2
Molecular Weight305.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)(F)F)N2CCNCC2
InChIInChI=1S/C14H25F2N3O2/c1-13(2,3)21-12(20)19-7-4-11(14(15,16)10-19)18-8-5-17-6-9-18/h11,17H,4-10H2,1-3H3
InChIKeyJRKYEKVCPLLGPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gem-Difluorinated Dual-Heterocycle Building Block for PROTAC and CNS Programs


Tert-butyl 3,3-difluoro-4-piperazin-1-yl-piperidine-1-carboxylate (MW 305.36 g/mol, C₁₄H₂₅F₂N₃O₂) is a bifunctional synthetic building block comprising a Boc-protected piperidine ring bearing a gem-difluoro substituent at the 3-position and a free piperazine moiety at the 4-position [1]. The compound serves as a protected precursor to 1-(3,3-difluoro-4-piperidinyl)piperazine, which functions as the PROTAC linker in CFT8634 (sendegobresib), an orally active clinical-stage BRD9 protein degrader [2]. Its closest non-fluorinated analog, tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate (CAS 177276-41-4, MW 269.38 g/mol), lacks the gem-difluoro motif entirely, resulting in fundamentally different physicochemical and pharmacological properties [3].

Why Generic Analogs Cannot Replace This Building Block in PROTAC Linker Design


The gem-difluoro substitution at the 3-position of the piperidine ring is not an incremental modification—it is a decisive structural determinant that simultaneously modulates basicity, lipophilicity, conformational preference, and metabolic stability [1]. Systematic physicochemical profiling of mono- and difluorinated saturated heterocyclic amines has demonstrated that gem-difluorination reduces piperidine conjugate acid pKa by approximately 3 units relative to the parent heterocycle, while retaining high intrinsic microsomal clearance stability (unlike the metabolically labile 3,3-difluoroazetidine) [1]. In the specific context of PROTAC development, the deprotected form of this compound—1-(3,3-difluoro-4-piperidinyl)piperazine—was selected as the linker in CFT8634, a BRD9 degrader with DC₅₀ = 2.7–3 nM that has received FDA Orphan Drug Designation for synovial sarcoma . Substituting this compound with its non-fluorinated analog would eliminate the electronic and conformational features that underpin both the linker's performance in the PROTAC ternary complex and the building block's broader utility in medicinal chemistry optimization campaigns.

Quantitative Differentiation Evidence Versus Non-Fluorinated Analogs


Computed Lipophilicity Increase by Gem-Difluoro Substitution

PubChem-computed XLogP3-AA values reveal a measurable increase in predicted lipophilicity for the target compound (XLogP3-AA = 1.4) compared to its direct non-fluorinated analog, tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate (XLogP3-AA = 1.0) [1][2]. This ΔXLogP3 of +0.4 is attributable to the two fluorine atoms at the 3-position and is consistent with the well-established lipophilicity-enhancing effect of gem-difluoro substitution in saturated heterocycles [3]. The increased lipophilicity is expected to improve passive membrane permeability, a critical parameter for both oral bioavailability of final drug candidates and cellular penetration of PROTAC molecules.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor Count and Molecular Recognition

The target compound possesses six hydrogen bond acceptor sites (two carbonyl oxygens from the Boc group, two piperazine nitrogens, and two fluorine atoms), compared to only four H-bond acceptors in the non-fluorinated analog (which lacks the fluorine atoms) [1][2]. Each C–F bond can act as a weak hydrogen bond acceptor, and the gem-difluoro motif creates a facially polarized 'Janus face' electronic environment that can engage in orthogonal multipolar interactions with protein binding sites [3]. This increased H-bond acceptor capacity is measurable through the PubChem-computed H-bond acceptor count (6 vs. 4) and translates into distinct solvation and target engagement behavior.

Molecular recognition Solubility Hydrogen bonding

Basicity Modulation via Gem-Difluoro Substitution

In the systematic study by Melnykov et al. (2023), gem-difluorination of saturated heterocyclic amines consistently reduced conjugate acid pKa values by approximately 3 units relative to the parent non-fluorinated heterocycles [1]. Specifically, for 4,4-difluoropiperidine, a ΔpKa of 3.15 was measured, and an analogous decrease (ΔpKa = 3.14) was observed for related gem-difluoro pairs [1]. While the specific experimental pKa of tert-butyl 3,3-difluoro-4-piperazin-1-yl-piperidine-1-carboxylate has not been reported, the predicted pKa of the structurally related 3,3-difluoropiperidine is 6.51 ± 0.10 (predicted), compared to piperidine's experimentally determined conjugate acid pKa of approximately 11.2 . The inductive electron-withdrawing effect of the gem-difluoro group propagates through the piperidine ring to influence the basicity of the adjacent piperazine nitrogen, thereby modulating the protonation state of PROTAC linker moieties at physiological pH [2].

Basicity pKa modulation Protonation state

Metabolic Stability at the Piperidine C3 Position

Melnykov et al. (2023) demonstrated through intrinsic microsomal clearance (Clint) measurements that difluorinated piperidine derivatives exhibit high metabolic stability, with the sole exception being the 3,3-difluoroazetidine derivative—but critically, not the piperidine analogs [1]. The gem-difluoro group at the 3-position of piperidine serves as a metabolic blocking group, preventing CYP450-mediated oxidative metabolism that would otherwise occur at this site in non-fluorinated piperidine rings [1]. While the non-fluorinated analog tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate retains an unsubstituted methylene at the 3-position susceptible to oxidative metabolism, the gem-difluoro substitution in the target compound eliminates this metabolic soft spot [2]. The quantitative retention of metabolic stability in piperidine-based gem-difluoro compounds (in contrast to the azetidine congener) is a key differentiation driver for building block selection in lead optimization.

Metabolic stability Microsomal clearance In vitro ADME

Validated PROTAC Linker in Clinical-Stage BRD9 Degrader

Upon Boc deprotection, tert-butyl 3,3-difluoro-4-piperazin-1-yl-piperidine-1-carboxylate yields 1-(3,3-difluoro-4-piperidinyl)piperazine (CAS 2168258-10-2), which is explicitly incorporated as the PROTAC linker in CFT8634 (sendegobresib) [1]. CFT8634 achieves BRD9 degradation with a DC₅₀ of 2.7 nmol/L in HSSYII cells (HiBiT assay, Emax = 5%) and demonstrates extraordinary selectivity: global proteomic analysis of 9,013 quantified proteins following 100 nmol/L treatment identified BRD9 as the only significantly degraded protein . In vivo, CFT8634 produces dose-dependent antitumor activity and durable tumor regression in synovial sarcoma PDX models . The non-fluorinated analog, tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate, is also catalogued as a generic PROTAC linker building block , but it has not been incorporated into any clinical-stage degrader with published DC₅₀ and selectivity data comparable to CFT8634. The gem-difluoro substitution in the linker region is not cosmetic—it modulates the physicochemical properties (lipophilicity, basicity, conformation) that govern ternary complex formation and oral bioavailability of the final PROTAC.

PROTAC BRD9 degrader Targeted protein degradation

Priority Research and Industrial Application Scenarios


PROTAC Linker Synthesis for Bromodomain-Targeting Degraders

The compound is the direct Boc-protected precursor of the linker used in CFT8634 (sendegobresib), a clinical-stage BRD9 PROTAC degrader with DC₅₀ = 2.7 nM and oral bioavailability [1][2]. Following Boc deprotection, the resulting 1-(3,3-difluoro-4-piperidinyl)piperazine can be coupled to a BRD9-targeting ligand and a CRBN E3 ligase ligand to assemble bifunctional degraders. The gem-difluoro motif's impact on linker pKa and lipophilicity—documented in systematic physicochemical studies [3]—is critical for achieving the oral bioavailability demonstrated by CFT8634. This application scenario is uniquely supported by clinical-stage validation data that does not exist for PROTACs built on the non-fluorinated piperidine-piperazine linker scaffold.

NR2B Subtype-Selective NMDA Receptor Antagonist Development

The 3,3-difluoropiperidine motif is a core pharmacophore in multiple patent families covering NR2B-selective NMDA receptor antagonists for treatment-resistant depression and neurodegenerative disorders [1]. The Boc-protected building block enables late-stage diversification at the piperazine nitrogen while maintaining the metabolically stable gem-difluoro substitution that blocks oxidative metabolism at C3 [2]. The reduced basicity of the difluorinated piperidine (ΔpKa ≈ −3 units vs. parent piperidine) is expected to minimize hERG channel affinity, a known liability of highly basic piperidine-containing CNS candidates [2]. Procurement of this building block enables direct access to the 3,3-difluoropiperidine chemical space claimed in NR2B antagonist patents.

Physicochemical Property Optimization in Fragment-Based Discovery

The compound occupies a privileged position in pKa–LogP space that extends beyond the range accessible with non-fluorinated or mono-fluorinated piperidine-piperazine building blocks [1]. With a computed XLogP3 of 1.4 (vs. 1.0 for the non-fluorinated analog) and a predicted piperidine pKa reduced by approximately 3–5 units, this building block enables medicinal chemists to fine-tune the ionization state of candidate molecules at physiological pH without introducing metabolically labile functional groups [1][2]. The high intrinsic microsomal stability of gem-difluoropiperidines—contrasting with the metabolically compromised 3,3-difluoroazetidine—makes this scaffold a strategically superior choice for lead optimization programs where both permeability and metabolic stability are required [1].

Synthesis of Dual-Pharmacophore CNS-Penetrant Libraries

The bifunctional architecture—Boc-protected piperidine on one side and free piperazine NH on the other—combined with the lipophilic and metabolic advantages of gem-difluorination, makes this building block an ideal core for generating diverse CNS-focused compound libraries [1]. The increased XLogP3 (+0.4 vs. non-fluorinated analog) and the six H-bond acceptor sites (vs. four in the non-fluorinated analog) provide differentiated molecular recognition properties [2][3]. Each diversification vector (Boc deprotection → piperidine NH functionalization; piperazine NH alkylation/acylation) can be addressed orthogonally, enabling efficient parallel synthesis of screening compounds enriched for CNS drug-like physicochemical space.

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